3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

CAS No.: 946387-31-1

Cat. No.: VC6986255

Molecular Formula: C16H18N2O2

Molecular Weight: 270.332

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946387-31-1 |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.332 |

| IUPAC Name | 3-(4-methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one |

| Standard InChI | InChI=1S/C16H18N2O2/c1-10-8-13-15(14(19)9-10)16(17-18(13)2)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |

| Standard InChI Key | XIRYNQNBBFRNBQ-UHFFFAOYSA-N |

| SMILES | CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

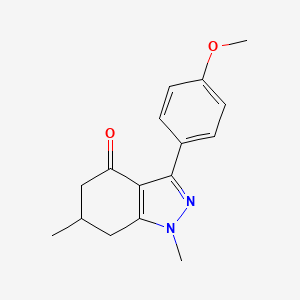

3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS No. 946387-31-1) is a bicyclic organic compound belonging to the tetrahydroindazole class. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol . The structure comprises a partially hydrogenated indazole core fused with a cyclohexanone ring, substituted at positions 1 and 6 with methyl groups and at position 3 with a 4-methoxyphenyl moiety (Figure 1) .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 946387-31-1 | |

| Molecular Formula | C₁₆H₁₈N₂O₂ | |

| Molecular Weight | 270.33 g/mol | |

| IUPAC Name | 3-(4-Methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | |

| Purity | ≥97% |

The compound’s hydrogen-deficient indazole scaffold and ketone functionality render it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-inflammatory agents .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound follows a multi-step protocol starting from cyclohexanone derivatives. As detailed in recent studies, the general approach involves:

-

Aldol Condensation: A diketo compound reacts with 4-methoxybenzaldehyde in dimethylsulfoxide (DMSO) catalyzed by piperidine, yielding a substituted cyclohexanone intermediate .

-

Cyclization with Hydrazine: The cyclohexanone derivative undergoes cyclocondensation with hydrazine hydrate in methanol under acidic conditions, forming the tetrahydroindazole core .

For example, the synthesis of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl) ethanone (a structural analog) involves refluxing a diketone with hydrazine hydrate, followed by acid quenching and purification . Similar methodology is applicable to the target compound, with substitutions at the phenyl group .

Spectroscopic Characterization

The compound’s structure is confirmed via:

-

FTIR Spectroscopy: Peaks at 1695 cm⁻¹ (C=O stretch) and 1614 cm⁻¹ (aromatic C=C) confirm the ketone and aryl groups .

-

¹H NMR: Signals at δ 3.69 ppm (s, 3H, OCH₃) and δ 1.65 ppm (s, 3H, CH₃) validate the methoxyphenyl and methyl substituents .

-

HRMS: A molecular ion peak at m/z 350.1360 ([M+Na]⁺) aligns with the theoretical mass (350.1368) .

Physicochemical Properties

While experimental data for the target compound remain limited, analogs such as 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (CAS 1309788-49-5) provide comparative insights :

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Analog (CAS 1309788-49-5) |

|---|---|---|

| Molecular Weight | 270.33 g/mol | 150.22 g/mol |

| LogP | ~1.92 (estimated) | 1.92 |

| PSA | ~50 Ų | 28.68 Ų |

The higher logP of the target compound (estimated 1.92) suggests moderate lipophilicity, favorable for membrane permeability in drug candidates .

Industrial and Pharmacological Relevance

Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting cancer and inflammatory diseases . Indazole derivatives are prized for their ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions .

Biological Activity

While direct biological data for the compound are scarce, structurally related indazoles exhibit:

-

Anticancer Activity: Inhibition of B-Raf and MEK kinases in melanoma models .

-

Anti-inflammatory Effects: Suppression of COX-2 and TNF-α in murine macrophages .

Future Directions

Further research should prioritize:

-

Biological Screening: Evaluating the compound’s potency against kinase targets.

-

Derivatization: Introducing fluorinated or sulfonamide groups to enhance bioavailability.

-

Process Optimization: Scaling up synthesis using flow chemistry or biocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume